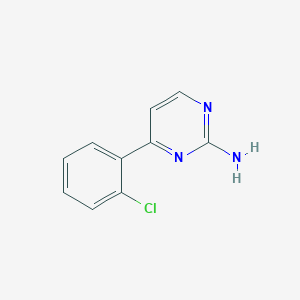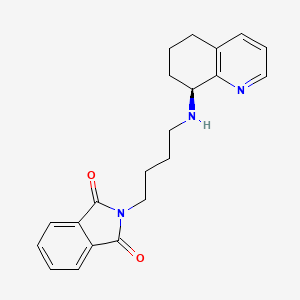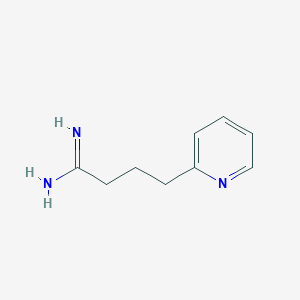
4-Pyridin-2-YL-butyramidine
説明
4-Pyridin-2-YL-butyramidine, also known as PBA, is a chemical compound that has been widely studied for its potential therapeutic applications. PBA belongs to the class of pyridine derivatives and has been found to possess a variety of biological properties.
作用機序
The mechanism of action of 4-Pyridin-2-YL-butyramidine is not fully understood. However, it has been found to modulate the activity of various enzymes and signaling pathways. 4-Pyridin-2-YL-butyramidine has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 4-Pyridin-2-YL-butyramidine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the antioxidant response.
Biochemical and Physiological Effects:
4-Pyridin-2-YL-butyramidine has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-Pyridin-2-YL-butyramidine has also been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In addition, 4-Pyridin-2-YL-butyramidine has been found to protect neurons from oxidative stress and reduce the production of beta-amyloid, a protein that plays a key role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-Pyridin-2-YL-butyramidine in lab experiments is its high purity and stability. 4-Pyridin-2-YL-butyramidine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-Pyridin-2-YL-butyramidine is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-Pyridin-2-YL-butyramidine. One area of research is the development of 4-Pyridin-2-YL-butyramidine-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the exploration of 4-Pyridin-2-YL-butyramidine's potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Pyridin-2-YL-butyramidine and its potential applications in other areas of medicine.
科学的研究の応用
4-Pyridin-2-YL-butyramidine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-Pyridin-2-YL-butyramidine has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-Pyridin-2-YL-butyramidine has been found to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
4-pyridin-2-ylbutanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9(11)6-3-5-8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEQVDCRRIDCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679136 | |
| Record name | 4-(Pyridin-2-yl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-2-YL-butyramidine | |
CAS RN |
887578-86-1 | |
| Record name | 4-(Pyridin-2-yl)butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



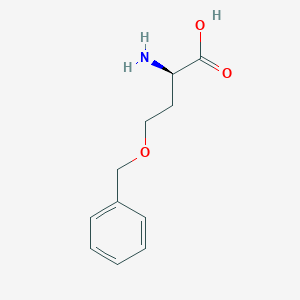
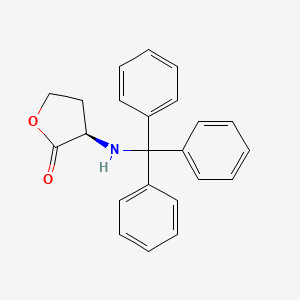
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)


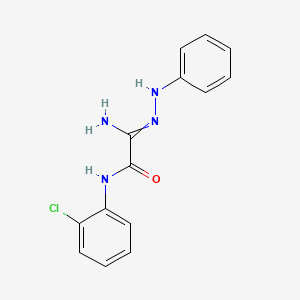
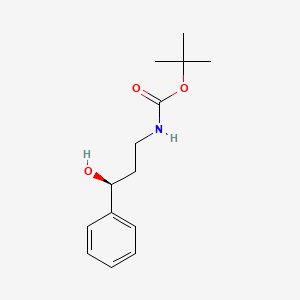
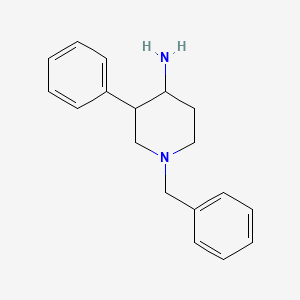
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
